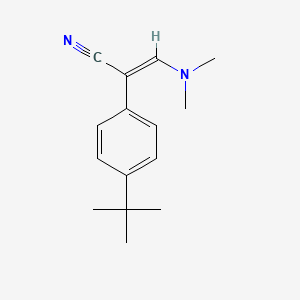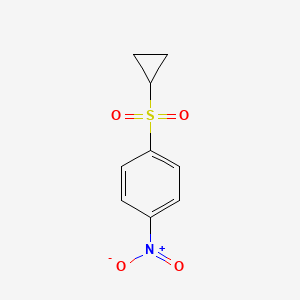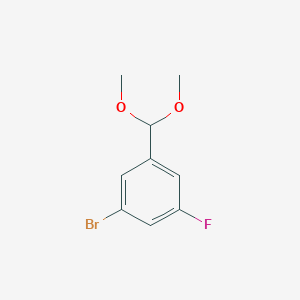![molecular formula C13H18N2O4 B8202496 [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester](/img/structure/B8202496.png)
[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester
概要
説明
[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester is an organic compound that belongs to the class of amino acid derivatives It features a nitrophenyl group attached to an amino acetic acid backbone, with a tert-butyl ester protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester typically involves the following steps:
Nitration of Phenylacetic Acid: The initial step involves the nitration of phenylacetic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitrophenylacetic acid is then subjected to amination to introduce the amino group. This can be done using reagents like ammonia or amines under appropriate conditions.
Esterification: The final step involves the esterification of the amino acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various nitrophenyl derivatives can be formed.
科学的研究の応用
Chemistry
In chemistry, [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structural features allow it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism of action of [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino acid backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylacetic Acid Derivatives: Compounds like phenylacetic acid and its nitro derivatives share structural similarities with [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester.
Amino Acid Esters: Other amino acid esters with different protecting groups can be compared based on their reactivity and stability.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group and an amino acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
特性
IUPAC Name |
tert-butyl 2-(N-methyl-2-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)9-14(4)10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOVDUCJKEVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate](/img/structure/B8202437.png)

![(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester](/img/structure/B8202452.png)



![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8202501.png)




